cIAP1 Ligand-Linker Conjugates 15 hydrochloride
Description
Structural and Functional Basis of cIAP1 Engagement
cIAP1 Ligand-Linker Conjugates 15 hydrochloride incorporates a bestatin-derived IAP antagonist moiety that binds the baculoviral IAP repeat (BIR3) domain of cellular inhibitor of apoptosis protein 1 (cIAP1) with high specificity. This interaction destabilizes the cIAP1-caspase complex, redirecting the E3 ligase activity toward target proteins linked via the conjugate’s polyethylene glycol-based spacer. The compound’s 14-atom linker optimizes spatial flexibility, enabling ternary complex formation between cIAP1, the target protein, and the PROTAC molecule.
Studies using analogous SNIPERs revealed that the LCL161 derivative within the conjugate enhances binding affinity for cIAP1 ($$ Kd = 2.1 \, \text{nM} $$) compared to XIAP ($$ Kd = 22 \, \text{nM} $$), though cellular contexts influence E3 ligase preference. For instance, in MCF7 breast cancer cells, SNIPER(ER)-87—a derivative of this compound—preferentially recruited XIAP over cIAP1 to degrade ERα, achieving 50% protein reduction at 3 nM. This selectivity arises from differential subcellular localization and relative abundance of IAP family members in target tissues.
Comparative Analysis of IAP-Based PROTAC Architectures
The efficacy of this compound derivatives depends on modular variations in warhead chemistry and linker length. As shown in Table 1, SNIPERs targeting BCR-ABL exhibited variable degradation efficiencies when conjugated to imatinib analogs through distinct linkers.
Table 1: Degradation Profiles of BCR-ABL-Targeting SNIPERs Derived from cIAP1 Ligand-Linker Conjugates
| Compound | Linker Length (Atoms) | Target Protein | DC₅₀ (nM) | Maximum Degradation (%) |
|---|---|---|---|---|
| SNIPER-3 | 10 | BCR-ABL | 30 | 78 |
| SNIPER-5 | 14 | BCR-ABL | 10 | 92 |
| SNIPER-6 | 18 | BCR-ABL | 100 | 65 |
Data adapted from PROTAC studies demonstrated that SNIPER-5, featuring a 14-atom linker analogous to this compound, achieved superior degradation kinetics ($$ t_{1/2} = 1.2 \, \text{h} $$) compared to shorter or longer variants. This optimal span facilitates simultaneous engagement of cIAP1’s BIR3 domain and the target protein’s binding pocket without steric hindrance.
Properties
Molecular Formula |
C37H48ClN3O8 |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1 |
InChI Key |
TUXKBZDECHBKLD-SAIPSRRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 hydrochloride involves the combination of an IAP ligand and a PROTAC linker. The synthetic route typically includes the following steps:
Preparation of the IAP ligand: This involves the synthesis of the ligand that targets the E3 ubiquitin ligase.
Preparation of the PROTAC linker: This involves the synthesis of the linker that connects the IAP ligand to the target protein.
Conjugation: The IAP ligand and the PROTAC linker are conjugated under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the IAP ligand and PROTAC linker: .
Optimization of reaction conditions: to ensure high yield and purity.
Purification and crystallization: to obtain the final product in its hydrochloride form
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 15 hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the compound .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 15 hydrochloride has several scientific research applications, including:
Chemistry: Used in the development of SNIPERs for targeted protein degradation.
Biology: Studied for its role in modulating protein-protein interactions and cellular pathways.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial.
Industry: Utilized in the development of novel biochemical tools and assays
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 15 hydrochloride exerts its effects by targeting the E3 ubiquitin ligase. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar cIAP1 Ligand-Linker Conjugates
Structural and Functional Variations
The cIAP1 ligand-linker series includes multiple conjugates differentiated by linker chemistry, attachment sites, and pharmacokinetic (PK) properties. Key examples are compared below:
Table 1: Structural and Functional Comparison of cIAP1 Ligand-Linker Conjugates
Pharmacokinetic and Stability Profiles
- Conjugate 15 hydrochloride: The hydrochloride salt enhances aqueous solubility, critical for intravenous administration. Its cleavable linker ensures controlled release of the POI-binding moiety in target cells .
- Conjugate 6 : Phosphonic acid-based linker offers hydrophilicity, suitable for antibody-drug conjugates (ADCs) with improved PK profiles .
Key Advantages of this compound
Enhanced Solubility : Hydrochloride form improves bioavailability for in vivo studies.
Optimized Linker Chemistry : Balances stability and controlled cleavage, reducing off-target effects.
Versatility : Compatible with diverse POI ligands (e.g., kinase inhibitors, epigenetic modulators) .
Biological Activity
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a compound designed to selectively induce the degradation of specific proteins within cells, primarily through its interaction with the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound's unique structure combines an IAP ligand with a PROTAC (Proteolysis Targeting Chimera) linker, facilitating targeted protein degradation via the ubiquitin-proteasome system. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts, particularly in cancer research.
The biological activity of this compound is largely attributed to its ability to recruit E3 ubiquitin ligases to specific target proteins. Upon binding, the compound promotes the transfer of ubiquitin moieties from E2 ubiquitin-conjugating enzymes to lysine residues on target proteins, leading to polyubiquitination and subsequent proteasomal degradation. This process is pivotal for modulating various signaling pathways involved in cell survival and apoptosis.
Key Mechanisms:
- Targeted Protein Degradation: The compound specifically targets cIAP1, enhancing the degradation of oncoproteins that contribute to tumorigenesis.
- Ubiquitination Promotion: By facilitating the ubiquitination of anti-apoptotic proteins, it enhances apoptosis in cancer cells.
- Signaling Pathway Modulation: The degradation of specific proteins can alter signaling cascades that regulate cell proliferation and survival.
Research Findings
Recent studies have demonstrated the efficacy of this compound in reducing levels of oncoproteins and inhibiting cancer cell proliferation. For instance, a study indicated that this compound could effectively induce degradation at concentrations as low as 0.1 μM, showcasing its potential for therapeutic applications in oncology .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| cIAP1 Ligand-Linker Conjugates 14 | E3 ligase targeting | Slightly different linker composition |
| cIAP2 Ligand-Linker Conjugates | Targets different IAPs | Similar mechanism but distinct targets |
| PROTACs targeting BCL-2 | Induces degradation of BCL-2 | Focuses on anti-apoptotic proteins |
| MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
| cIAP1 Ligand-Linker Conjugates 15 | Specific targeting of cIAP1 | Unique linker design enhancing degradation efficacy |
Case Studies
Case Study 1: Cancer Cell Lines
In vitro studies involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. For example, MM.1S cells treated with this compound exhibited marked decreases in cIAP1 and cIAP2 levels after 16 hours, resulting in enhanced apoptosis and reduced tumor growth potential .
Case Study 2: Mechanistic Insights
Another study explored the mechanistic aspects of how cIAP1 interacts with its targets. The findings revealed that cIAP1 actively participates in maintaining constitutive ubiquitination of RIP1, a critical protein involved in cell survival pathways. Treatment with compounds like AEG40730 facilitated autoubiquitination and proteosomal degradation of cIAPs, leading to increased apoptosis through deubiquitination of RIP1 .
Applications
The applications of this compound extend beyond basic research into potential therapeutic uses:
- Cancer Therapeutics: Its ability to selectively degrade oncoproteins makes it a promising candidate for developing targeted cancer therapies.
- Modulation of Apoptosis: By promoting apoptosis in cancer cells while sparing normal cells, it could lead to more effective treatments with fewer side effects.
- Research Tool: As a PROTAC-based compound, it serves as an essential tool for studying protein function and interactions within cellular pathways.
Q & A
Q. What are the structural components of cIAP1 Ligand-Linker Conjugates 15 hydrochloride, and how do they contribute to its function in targeted protein degradation?
this compound consists of two core components: (1) an IAP (Inhibitor of Apoptosis Protein) ligand that binds to the E3 ubiquitin ligase cIAP1, and (2) a PROTAC (PROteolysis-TArgeting Chimera) linker that connects the ligand to a target-binding moiety. The IAP ligand facilitates recruitment of the E3 ligase, enabling ubiquitination and subsequent proteasomal degradation of target proteins. The linker’s length and hydrophilicity critically influence ternary complex formation between the E3 ligase, target protein, and conjugate, which determines degradation efficiency .
Q. What in vitro assays are commonly used to evaluate the efficacy of this compound in inducing protein ubiquitination?
Key assays include:
- Western blotting to detect ubiquitination levels of target proteins (e.g., RIPK2) and cIAP1 stability .
- Co-immunoprecipitation (Co-IP) to validate ternary complex formation between cIAP1, the conjugate, and the target protein.
- Cell viability assays (e.g., MTT or Annexin V staining) to assess downstream apoptotic effects linked to cIAP1-mediated NF-κB activation or target degradation .
- Quantitative PCR to measure changes in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) in immune cells treated with the conjugate .
Advanced Research Questions
Q. How can researchers optimize the linker chemistry in this compound to enhance PROTAC-mediated protein degradation efficiency?
Linker optimization involves:
- Systematic variation of linker length and flexibility using polyethylene glycol (PEG) or alkyl chains to balance steric hindrance and molecular proximity in ternary complex formation .
- Incorporation of hydrophilic groups (e.g., phosphonic acid esters) to improve solubility and cellular uptake .
- Mass spectrometry imaging (MSI) to quantify conjugate disposition in tissues and correlate linker properties with bioavailability .
- Computational modeling (e.g., molecular dynamics) to predict optimal linker configurations for specific target-E3 ligase pairs .
Q. What experimental strategies are recommended to resolve contradictions in cIAP1’s role in NF-κB activation versus apoptotic regulation in different cellular contexts?
Contradictory observations (e.g., pro-survival vs. pro-apoptotic effects) can be addressed by:
- Cell type-specific knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence cIAP1 in immune cells (e.g., dendritic cells) versus cancer cells, followed by cytokine profiling and ubiquitination assays .
- Pharmacological inhibition : Combine this compound with Smac mimetics (e.g., Birinapant) to dissect cIAP1-dependent NF-κB activation from apoptotic pathways .
- Time-course experiments : Monitor temporal changes in RIPK2 ubiquitination and NF-κB activity post-treatment to identify context-dependent signaling thresholds .
Q. How can researchers validate the specificity of this compound for cIAP1 over homologous E3 ligases (e.g., cIAP2 or XIAP)?
- Selective ligand design : Modify the IAP ligand moiety to exploit structural differences in the BIR domains of cIAP1 versus cIAP2/XIAP .
- Competitive binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities against recombinant E3 ligases .
- Proteome-wide ubiquitination profiling : Employ ubiquitin remnant motif antibodies coupled with LC-MS/MS to identify off-target substrates in cIAP1-knockout cells .
Methodological and Data Analysis Challenges
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Non-linear regression analysis (e.g., log-dose vs. response curves) to calculate EC50 values for target degradation .
- One-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare cytokine levels or tumor burden across treatment groups in murine metastasis models .
- Kaplan-Meier survival analysis for in vivo studies evaluating the conjugate’s efficacy in MYC-driven cancers .
Q. How should researchers address discrepancies in cIAP1 expression levels observed across different experimental systems (e.g., primary cells vs. cell lines)?
- Normalization to housekeeping proteins : Use TRAF2 or β-actin as internal controls in Western blotting to account for variability in cIAP1 expression .
- Single-cell RNA sequencing : Resolve heterogeneity in cIAP1 expression within tumor microenvironments or immune cell populations .
- Stimulation protocols : Pre-treat cells with TLR ligands (e.g., LPS) or NOD2 agonists (e.g., MDP) to synchronize cIAP1 expression before conjugate administration .
Integration with Emerging Technologies
Q. Can this compound be adapted for use in non-PROTAC modalities, such as molecular glues or antibody-drug conjugates (ADCs)?
- ADC development : Replace the PROTAC linker with a cleavable peptide linker (e.g., Val-Cit-PABC) conjugated to cytotoxic payloads (e.g., Tubulysin B) for targeted delivery .
- Molecular glues : Engineer minimalistic conjugates lacking a traditional linker to induce proximity between cIAP1 and neo-substrates .
- In vivo imaging : Label the conjugate with near-infrared fluorophores for real-time tracking of E3 ligase activity in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
